Cas no 2694745-63-4 (Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)

Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- 2694745-63-4
- EN300-33050755
- Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
-
- インチ: 1S/C17H13F3N2O3/c18-17(19,20)12-6-7-14-13(8-12)21-15(23)9-22(14)16(24)25-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,23)
- InChIKey: MZAOIARUDHXWNB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2=C(C=1)NC(CN2C(=O)OCC1C=CC=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 350.08782677g/mol
- どういたいしつりょう: 350.08782677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 58.6Ų
Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050755-1g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 1g |
$1214.0 | 2023-09-04 | ||
Enamine | EN300-33050755-10g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 10g |
$5221.0 | 2023-09-04 | ||
Enamine | EN300-33050755-2.5g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-18 | |
Enamine | EN300-33050755-0.05g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-18 | |
Enamine | EN300-33050755-0.25g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-18 | |
Enamine | EN300-33050755-0.5g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-18 | |
Enamine | EN300-33050755-1.0g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-18 | |
Enamine | EN300-33050755-5.0g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-18 | |
Enamine | EN300-33050755-0.1g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-18 | |
Enamine | EN300-33050755-5g |
benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
2694745-63-4 | 5g |
$3520.0 | 2023-09-04 |
Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylateに関する追加情報
Benzyl 3-Oxo-6-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate: A Comprehensive Overview
Benzyl 3-Oxo-6-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate is a highly specialized organic compound with the CAS number 2694745-63-4. This compound belongs to the class of tetrahydroquinoxalines, which are known for their unique structural features and potential applications in various fields of chemistry and pharmacology. The molecule consists of a benzyl group attached to a tetrahydroquinoxaline ring system, which is further substituted with a trifluoromethyl group at the 6-position and a ketone group at the 3-position. These structural elements contribute to its distinctive chemical properties and reactivity.
The synthesis of Benzyl 3-Oxo-6-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity. The compound is typically synthesized via a multi-step approach that includes nucleophilic substitutions, oxidations, and cyclizations. The presence of the trifluoromethyl group introduces steric hindrance and electronic effects that play a crucial role in determining the compound's reactivity and stability.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The tetrahydroquinoxaline framework is known to exhibit bioactivity in various biological systems. Recent studies have explored its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, researchers have reported that derivatives of this compound can modulate the activity of histone deacetylases (HDACs), which are implicated in cancer progression. This makes it a valuable candidate for further investigation in oncology research.
In addition to its pharmacological applications, Benzyl 3-Oxo-6-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate has shown potential in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics. Recent experiments have demonstrated that thin films of this compound exhibit desirable semiconducting characteristics, which could be exploited in the development of flexible electronics and optoelectronic devices.
The structural versatility of this compound also makes it an attractive building block for constructing more complex molecules. Its carboxylate group can undergo various transformations, such as esterification or amidation, enabling the creation of derivatives with tailored functionalities. This adaptability underscores its importance as an intermediate in organic synthesis.
From an environmental standpoint, researchers have been investigating the biodegradability and ecological impact of this compound. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in the environment. Further research is needed to develop strategies for minimizing its environmental footprint while maximizing its benefits.
In conclusion, Benzyl 3-Oxo-6-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate represents a fascinating example of how modern organic chemistry can yield compounds with multifaceted applications. Its unique structure and reactivity make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in various scientific disciplines.
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